4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride
Overview
Description
4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a chlorine atom at the 4th position, a trifluoromethyl group at the 5th position, and an amine group at the 2nd position of the pyridine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of novel molecules for potential treatment of diseases like hepatitis c .
Mode of Action
It’s known that the trifluoromethyl group in organic compounds can significantly affect their biological activities .
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight and structure, can influence its pharmacokinetic profile .
Result of Action
Similar compounds have shown potential in the treatment of diseases like hepatitis c .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride typically involves the following steps:
Chlorination: The starting material, 2-amino-5-(trifluoromethyl)pyridine, undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4th position.
Amination: The chlorinated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to form the desired amine group at the 2nd position.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or other reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, thiourea, or primary amines under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced amines or other derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an inhibitor in various biological pathways, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 5-Chloro-4-(trifluoromethyl)pyridin-2-amine
Uniqueness
4-Chloro-5-(trifluoromethyl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)pyridin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2.ClH/c7-4-1-5(11)12-2-3(4)6(8,9)10;/h1-2H,(H2,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOFLICWGMIQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)(F)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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